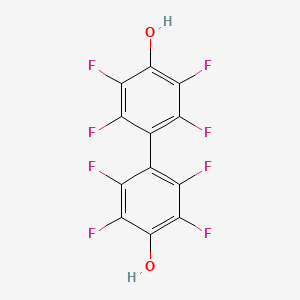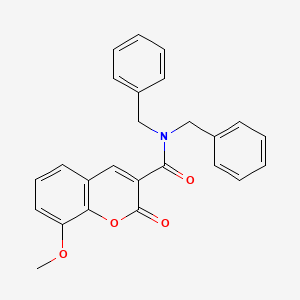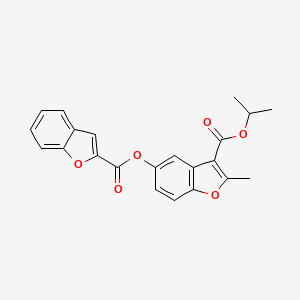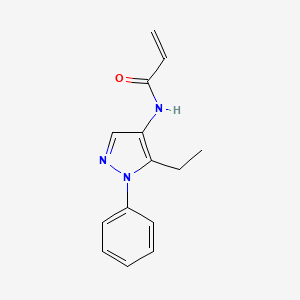
N-(5-Ethyl-1-phenylpyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-Ethyl-1-phenylpyrazol-4-yl)prop-2-enamide , also known by its IUPAC nomenclature as poly(prop-2-enamide) , is a water-soluble polymer. It is formed by the polymerization of either acrylamide monomers or N,N’-methylebis(acrylamide). The molecular weight (MW) of commercial poly(prop-2-enamide) ranges from 105 to >107 Da. High MW poly(prop-2-enamide) (>106 Da) finds applications in various environmental systems due to its high viscosity, drag reduction capabilities, and water retention characteristics .
Synthesis Analysis
The synthesis of N-(5-Ethyl-1-phenylpyrazol-4-yl)prop-2-enamide involves the polymerization of acrylamide monomers or N,N’-methylebis(acrylamide). The resulting polymer can be nonionic (composed solely of acrylamide monomers) or anionic (co-polymerized with other monomers such as acrylate or 2-acrylamido-2-methylpropane sulfonate). The hydrolyzed form of poly(prop-2-enamide), known as HPAM (a co-polymer of acrylamide and acrylic acid), is widely used in oil and gas development and soil conditioning .
Chemical Reactions Analysis
Poly(prop-2-enamide) can undergo degradation by various processes, including chemical, mechanical, thermal, photolytic, and biological pathways. These reactions can impact its stability, toxicity, and environmental fate. Methods for treating wastewater containing partially degraded poly(prop-2-enamide) are essential to mitigate environmental challenges .
Wirkmechanismus
The mechanism of action of poly(prop-2-enamide) varies depending on its application context. In enhanced oil recovery (EOR), it acts as a viscosity enhancer, improving fluid flow through porous reservoir rocks. In water treatment, it functions as a flocculant, aiding in the removal of suspended particles. In soil conditioning, it enhances soil structure and water retention .
Eigenschaften
IUPAC Name |
N-(5-ethyl-1-phenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-13-12(16-14(18)4-2)10-15-17(13)11-8-6-5-7-9-11/h4-10H,2-3H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXFWYINCKUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Ethyl-1-phenylpyrazol-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

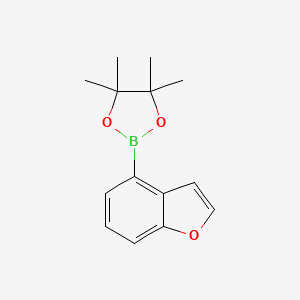
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

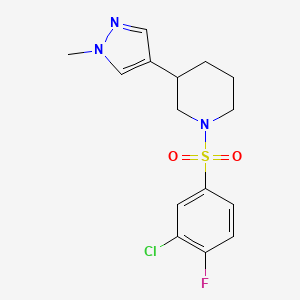
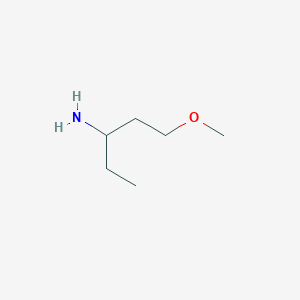

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)
